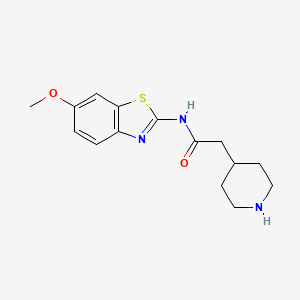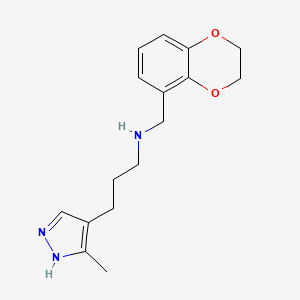![molecular formula C13H9F3O3S2 B7576642 4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol, commonly known as TFSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 380.37 g/mol. TFSP is a versatile compound that can be used in the synthesis of various organic molecules, and its unique properties make it an attractive candidate for research in the fields of chemistry, biology, and medicine.
作用机制
The mechanism of action of TFSP is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. TFSP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. TFSP has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
TFSP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. TFSP has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
TFSP has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic molecules, and its unique properties make it an attractive candidate for research in the fields of chemistry, biology, and medicine. However, TFSP is a toxic compound that requires careful handling and should be used with caution.
未来方向
There are several future directions for research on TFSP. One area of research is the development of new drugs based on TFSP. TFSP has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another area of research is the development of new materials based on TFSP. TFSP has been used in the synthesis of novel materials, such as metal-organic frameworks and polymers, and further research in this area could lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFSP and its potential applications in various fields.
合成方法
TFSP can be synthesized using various methods, including the reaction of 4-chlorothiophenol with sodium trifluoromethanesulfinate in the presence of a base. Another method involves the reaction of 4-hydroxythiophenol with trifluoromethanesulfonic anhydride in the presence of a base. The synthesis of TFSP requires careful handling and should be carried out under controlled conditions due to the toxic nature of some of the reagents used.
科学研究应用
TFSP has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a reagent for the synthesis of various organic molecules, including sulfones, sulfonamides, and sulfonate esters. TFSP has also been used in the synthesis of novel materials, such as metal-organic frameworks and polymers.
In the field of biology, TFSP has been studied for its potential as a bioactive compound. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. TFSP has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
属性
IUPAC Name |
4-[4-(trifluoromethylsulfonyl)phenyl]sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S2/c14-13(15,16)21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(17)2-4-10/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNYVTWITWAXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)



![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)